Boc-Glu-OtBu
Overview
Description
Boc-Glu-OtBu is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . It is a derivative of glutamic acid .
Synthesis Analysis
Boc-Glu-OtBu is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . The exact synthesis process is not detailed in the available sources.Physical And Chemical Properties Analysis
Boc-Glu-OtBu appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The molar mass of Boc-Glu-OtBu is 303.35 g/mol .Scientific Research Applications
Boc-Glu-OtBu is used in opioid research. For instance, BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a delta-opioid receptor-selective competitive antagonist with significant selectivity ratios, highlighting its potential in opioid receptor studies (Rónai et al., 1995).
In materials chemistry, derivatives like Fmoc-Glu(OtBu)-OH demonstrate intriguing self-assembly properties, forming various morphologies under different conditions. This can be leveraged in designing novel nanoarchitectures for diverse applications (Gour et al., 2021).
Boc-Glu-OtBu is a key component in synthesizing peptide aldehyde derivatives that inhibit the 20S proteasome, which could be significant in cancer research and drug development (Ma et al., 2011).
The compound is utilized in the development of peptidomimetics, which have applications in stabilizing biologically active peptide conformations and inhibiting metabolizing peptidases, leading to potential treatments for various health conditions (Roques, 1992).
It is also used in synthesizing modified tripeptides and tetrapeptides as bisubstrate inhibitors of protein tyrosine kinase, with potential applications in cancer therapy (Rosse et al., 1997).
Boc-Glu-OtBu-based peptides have been explored for their pharmacological properties, such as exhibiting anti-inflammatory and antioxidant activities in disease models (Kumar et al., 2004).
It is also involved in the solid-phase synthesis of larger peptides, which is crucial in protein engineering and drug discovery processes (Niu et al., 1981).
properties
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426357 | |
Record name | Boc-Glu-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu-OtBu | |
CAS RN |
24277-39-2 | |
Record name | N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24277-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 164659 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boc-Glu-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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